molecular formula C7H8BrNS B13649890 5-(Bromomethyl)-2-cyclopropylthiazole

5-(Bromomethyl)-2-cyclopropylthiazole

Cat. No.: B13649890
M. Wt: 218.12 g/mol
InChI Key: HVPQKYTVDLULAH-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-2-cyclopropylthiazole is a heterocyclic compound that contains a thiazole ring substituted with a bromomethyl group and a cyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Bromomethyl)-2-cyclopropylthiazole typically involves the bromination of 2-cyclopropylthiazole. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-(Bromomethyl)-2-cyclopropylthiazole undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or primary amines in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Major Products:

    Nucleophilic Substitution: Products include azides, thiols, and amines.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: The major product is 2-cyclopropylthiazole.

Scientific Research Applications

5-(Bromomethyl)-2-cyclopropylthiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)-2-cyclopropylthiazole involves its interaction with various molecular targets. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of covalent bonds with biological macromolecules. This interaction can disrupt normal cellular processes, leading to antimicrobial or anticancer effects. The exact molecular pathways and targets are still under investigation .

Comparison with Similar Compounds

  • 5-(Chloromethyl)-2-cyclopropylthiazole
  • 5-(Iodomethyl)-2-cyclopropylthiazole
  • 2-Cyclopropylthiazole

Comparison: 5-(Bromomethyl)-2-cyclopropylthiazole is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro and iodo analogs. The bromine atom is more reactive in nucleophilic substitution reactions compared to chlorine but less reactive than iodine. This makes this compound a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C7H8BrNS

Molecular Weight

218.12 g/mol

IUPAC Name

5-(bromomethyl)-2-cyclopropyl-1,3-thiazole

InChI

InChI=1S/C7H8BrNS/c8-3-6-4-9-7(10-6)5-1-2-5/h4-5H,1-3H2

InChI Key

HVPQKYTVDLULAH-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC=C(S2)CBr

Origin of Product

United States

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